Dimethyl Succinate: A Comprehensive Technical Review
Dimethyl Succinate: A Comprehensive Technical Review
CAS Number: 106-65-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl succinate (B1194679) (DMS) is a diester of succinic acid and methanol (B129727), recognized for its broad utility across various industrial and scientific sectors. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly within the pharmaceutical and life sciences. As a versatile chemical intermediate, DMS is instrumental in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and polymers.[1][2] This guide consolidates key technical data, safety information, and experimental methodologies to serve as a foundational resource for professionals engaged in research and development.
Chemical and Physical Properties
Dimethyl succinate is a colorless liquid at room temperature, though it solidifies when cooled.[3] It possesses a pleasant, ethereal, and winey odor.[3][4] Found naturally in sources like fried hazelnuts, it is utilized as a flavoring agent in the food industry.[4]
Table 1: Physical and Chemical Properties of Dimethyl Succinate
| Property | Value | Source |
| CAS Number | 106-65-0 | [3][5][6][7][8] |
| Molecular Formula | C₆H₁₀O₄ | [6][8] |
| Molecular Weight | 146.14 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Melting Point | 16-19 °C | [4][9] |
| Boiling Point | 196-200 °C | [4][5][9] |
| Density | 1.117 - 1.12 g/cm³ at 20-25 °C | [4][5][9] |
| Vapor Pressure | 0.2 - 0.3 mmHg at 20 °C | [4][10] |
| Flash Point | 94 °C | [5][10] |
| Refractive Index | 1.419 at 20 °C | [4][9] |
| Solubility in Water | Slightly soluble (75 g/L) | [4][10] |
| Log Kow | 0.35 | [3][11] |
Synthesis of Dimethyl Succinate
The synthesis of dimethyl succinate can be achieved through several methods, with the esterification of succinic acid or its anhydride (B1165640) being the most common.
Experimental Protocol: Synthesis of Dimethyl Succinylsuccinate via Self-Condensation of Dimethyl Succinate
This protocol describes the synthesis of dimethyl succinylsuccinate, a derivative of dimethyl succinate, which is a crucial intermediate for quinacridone (B94251) pigments. The process involves the self-condensation of dimethyl succinate.[12]
Materials:
-
Dimethyl succinate (73g, 0.5 mol)
-
Liquid paraffin (B1166041) (219g)
-
Sodium methoxide (B1231860) in methanol solution (30 wt%, 94.5g, 0.525 mol)
-
Nitrogen gas
-
500ml four-neck flask equipped with a stirrer, thermometer, and distillation apparatus
Procedure:
-
Add dimethyl succinate and liquid paraffin to the four-neck flask.
-
Under a nitrogen atmosphere, heat the mixture to 140°C with stirring.
-
Begin the dropwise addition of the sodium methoxide methanol solution. The addition should be completed over 2.5 hours.
-
After the addition is complete, increase the temperature to 145°C and maintain it for a 0.5-hour heat preservation reaction.
-
Cool the reaction mixture to the appropriate temperature for acidification.
-
Perform suction filtration, wash the solid product, and dry it to obtain dimethyl succinylsuccinate.[12]
Experimental Protocol: Facile Synthesis via Esterification of Succinic Anhydride
This method outlines an environmentally friendly synthesis of dimethyl succinate from succinic anhydride using a zinc oxide catalyst.[13][14]
Materials:
-
Succinic anhydride
-
Methanol
-
Zinc oxide (ZnO) catalyst
Procedure:
-
Combine succinic anhydride, methanol, and the ZnO catalyst in a reaction vessel.
-
Heat the reaction mixture to 140°C.
-
Maintain the reaction for 10 hours to achieve a high yield of dimethyl succinate.[13][14] The catalyst can be recovered and reused multiple times without significant loss of activity.[13][14]
Applications in Research and Drug Development
Dimethyl succinate serves as a key intermediate in the synthesis of various pharmaceutical compounds and other high-value chemicals.[1][15] Its role as a building block is critical in the production of active pharmaceutical ingredients (APIs).[1]
Metabolic and Cellular Research
Dimethyl succinate is a cell-permeable analog of succinate, an intermediate in the tricarboxylic acid (TCA) cycle. This property makes it a valuable tool for studying cellular metabolism.[16]
-
Disruption of the TCA Cycle: By increasing intracellular succinate levels, dimethyl succinate can disrupt the normal functioning of the TCA cycle.[16]
-
Induction of Apoptosis: Studies have shown that at certain concentrations (e.g., 16 mM in C2C12 myoblasts), dimethyl succinate can induce apoptosis.[16]
-
Impact on Myogenic Differentiation: It has been observed to impair myogenic differentiation and reduce protein synthesis in myoblasts.[16]
-
Mitochondrial Respiration: Dimethyl succinate can decrease the maximal cellular respiration and reserve capacity of mitochondria.[16]
-
Neuroprotective Effects: In models of Alzheimer's disease, dimethyl succinate has been shown to rescue synapse loss in hiPSC-derived cerebrocortical neurons at a concentration of 5 mM over 48 hours.[16]
The following diagram illustrates the workflow for investigating the effects of dimethyl succinate on cellular metabolism.
Caption: Workflow for studying the cellular effects of DMS.
Safety and Toxicology
While dimethyl succinate is considered to have low toxicity, proper handling and safety precautions are necessary.
Table 2: Toxicological Data for Dimethyl Succinate
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 6892 mg/kg (female) | [11] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | [11] |
| LC50 | Rat | Inhalation | > 2000 mg/L | [11] |
| Skin Irritation | Rabbit | - | No skin irritation | [11] |
| Eye Irritation | Rabbit | - | Mild eye irritation | [11] |
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Wear protective gloves, clothing, and eye/face protection.[11][17]
-
In case of eye contact, rinse cautiously with water for several minutes.[5]
-
The product is stable under normal conditions of use, storage, and transport.[11]
The logical relationship for assessing the safety of dimethyl succinate is depicted in the diagram below.
Caption: Logical flow for dimethyl succinate safety assessment.
Conclusion
Dimethyl succinate is a chemical compound with significant relevance in both industrial and research settings. Its well-defined properties and versatile reactivity make it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. For researchers, its ability to modulate cellular metabolism provides a valuable tool for investigating fundamental biological processes. Adherence to established safety protocols is essential when handling this compound to mitigate any potential risks. This guide serves as a comprehensive resource to support the informed and safe use of dimethyl succinate in professional applications.
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